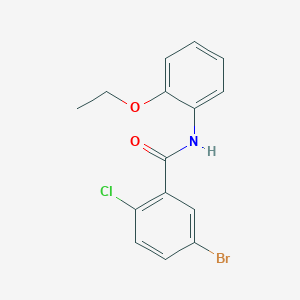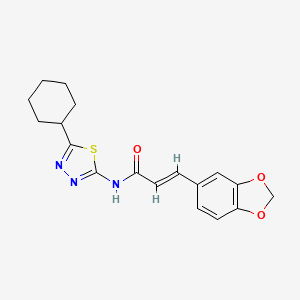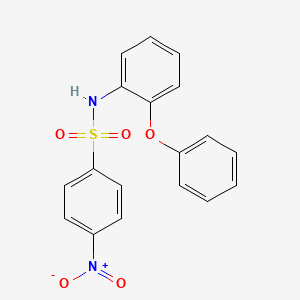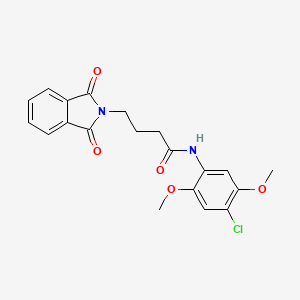![molecular formula C16H13ClFNO4S B3622467 2-Chloro-6-fluorobenzyl 3-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B3622467.png)
2-Chloro-6-fluorobenzyl 3-[(4-nitrophenyl)sulfanyl]propanoate
Descripción general
Descripción
2-Chloro-6-fluorobenzyl 3-[(4-nitrophenyl)sulfanyl]propanoate is an organic compound that features a benzyl group substituted with chlorine and fluorine atoms, a propanoate ester, and a nitrophenyl sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl 3-[(4-nitrophenyl)sulfanyl]propanoate typically involves multiple steps. One common route starts with the preparation of 2-Chloro-6-fluorobenzyl chloride, which is then reacted with 3-[(4-nitrophenyl)sulfanyl]propanoic acid under esterification conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-fluorobenzyl 3-[(4-nitrophenyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Products with different substituents replacing chlorine or fluorine.
Reduction: 2-Chloro-6-fluorobenzyl 3-[(4-aminophenyl)sulfanyl]propanoate.
Oxidation: 2-Chloro-6-fluorobenzyl 3-[(4-nitrophenyl)sulfinyl]propanoate or 2-Chloro-6-fluorobenzyl 3-[(4-nitrophenyl)sulfonyl]propanoate.
Aplicaciones Científicas De Investigación
2-Chloro-6-fluorobenzyl 3-[(4-nitrophenyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-fluorobenzyl 3-[(4-nitrophenyl)sulfanyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
2-Chloro-6-fluorobenzylamine: Another derivative used in different synthetic applications.
4-Nitrophenyl sulfanyl derivatives: Compounds with similar sulfanyl groups but different substituents on the aromatic ring.
Uniqueness
2-Chloro-6-fluorobenzyl 3-[(4-nitrophenyl)sulfanyl]propanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (sulfanyl) groups allows for diverse chemical transformations and interactions with biological targets.
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 3-(4-nitrophenyl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4S/c17-14-2-1-3-15(18)13(14)10-23-16(20)8-9-24-12-6-4-11(5-7-12)19(21)22/h1-7H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCLDLOQQOGULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)CCSC2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B3622385.png)
![4-nitrobenzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3622398.png)
![N~1~-(5-Bromo-8-quinolyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide](/img/structure/B3622406.png)

![2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-(4-METHOXYPHENYL)BENZAMIDE](/img/structure/B3622432.png)

![N-{3-[(2-isonicotinoylhydrazino)carbonyl]phenyl}-2-furamide](/img/structure/B3622441.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B3622447.png)
![Ethyl 3-[({2-[(2,2-diphenylacetyl)amino]acetyl}oxy)methyl]benzoate](/img/structure/B3622453.png)



![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxy-N-(prop-2-en-1-yl)benzamide](/img/structure/B3622490.png)
![4-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3622506.png)
